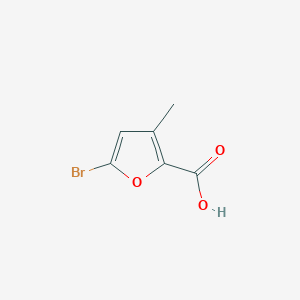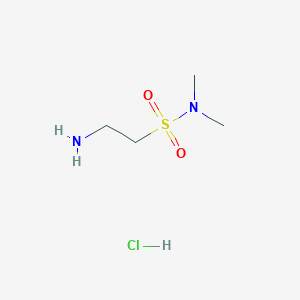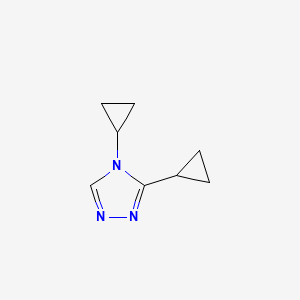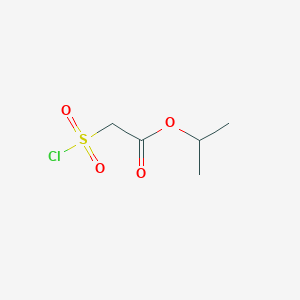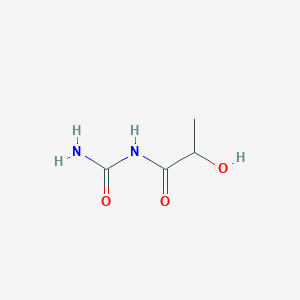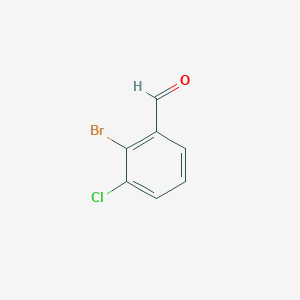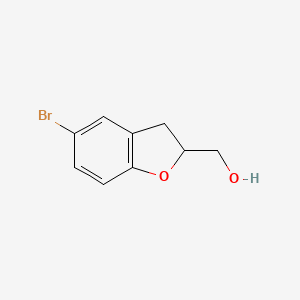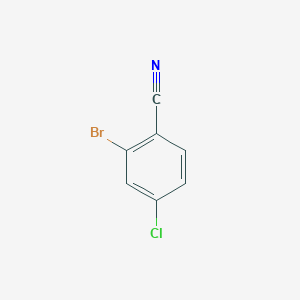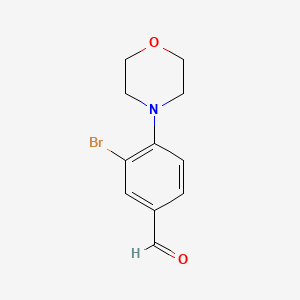![molecular formula C9H8ClNO B1290584 2-[4-(Chloromethyl)phenoxy]acetonitrile CAS No. 112772-83-5](/img/structure/B1290584.png)
2-[4-(Chloromethyl)phenoxy]acetonitrile
Vue d'ensemble
Description
“2-[4-(Chloromethyl)phenoxy]acetonitrile”, also known as CPAN, is a chemical compound. It has the molecular formula C9H8ClNO and a molecular weight of 181.62 . The IUPAC name for this compound is [4-(chloromethyl)phenoxy]acetonitrile .
Molecular Structure Analysis
The InChI code for “2-[4-(Chloromethyl)phenoxy]acetonitrile” is 1S/C9H8ClNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2 . This indicates the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group via an ether linkage .Applications De Recherche Scientifique
Electronic and Optical Devices
The electronic properties of CPAN make it a candidate for use in electronic and optical devices. Its incorporation into organic semiconductors could lead to the development of components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Each of these applications leverages the unique chemical structure of CPAN, particularly its chloromethyl and phenoxy groups, to perform specific functions in various scientific and industrial contexts. The compound’s versatility is what sets it apart, making it an invaluable tool for researchers and innovators across a broad spectrum of disciplines .
Propriétés
IUPAC Name |
2-[4-(chloromethyl)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQCNNKQQNZLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634694 | |
| Record name | [4-(Chloromethyl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenoxy]acetonitrile | |
CAS RN |
112772-83-5 | |
| Record name | [4-(Chloromethyl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


